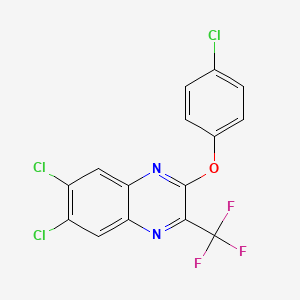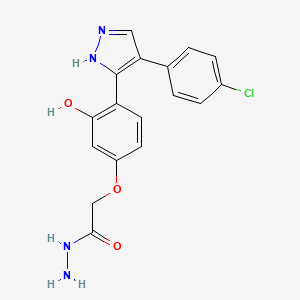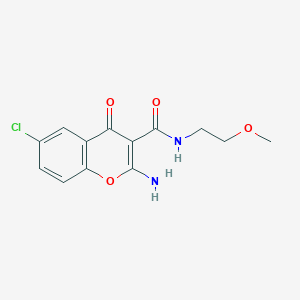
Éter de alilo (2-yodofenilo)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl (2-iodophenyl) ether, also known as 2-(2-iodophenoxy)propene, is an organic compound with the chemical formula C9H9IO. It is a derivative of the more common compound allyl phenyl ether .
Synthesis Analysis
Allyl phenyl ether, a related compound, is prepared by the reaction of sodium phenoxide with allyl bromide . The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .Molecular Structure Analysis
The molecular formula of Allyl (2-iodophenyl) ether is C9H9IO. The Claisen rearrangement of allyl phenyl ether to 6-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one has been studied by means of Bonding Evolution Theory (BET), which combines the topological analysis of the electron localization function (ELF) and catastrophe theory .Chemical Reactions Analysis
Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .Physical and Chemical Properties Analysis
Allyl phenyl ether is a colorless solid with a melting point of 90°C and a boiling point of 191.7°C . The molecular weight of Allyl (2-iodophenyl) ether is 260.074.Aplicaciones Científicas De Investigación
Derivados de dihidrobenzofurano:
- El tratamiento de éteres de alilo 2-halofenilo con tributilmanganato (n-Bu₃MnLi o n-Bu₃MnMgBr) conduce a derivados de dihidrobenzofurano con buen rendimiento . Estos compuestos encuentran aplicaciones en química medicinal, ya que exhiben diversas actividades biológicas.
Retardantes de llama bromados (BFR)
El éter de alilo (2-yodofenilo) juega un papel en la síntesis de retardantes de llama bromados. En particular:
- Hasta el 25% del tetrabromobisfenol A (TBBPA) se modifica para producir derivados de TBBPA, incluido el bis(éter de alilo) de TBBPA (TBBPA-BAE). Estos derivados se utilizan ampliamente en productos electrónicos, textiles y plásticos .
Reacciones en cascada para la síntesis de benzofurano
Investigaciones recientes han explorado la síntesis de derivados de benzofurano utilizando éter de alilo (2-yodofenilo):
- Yang, Zhang, Walsh y sus colaboradores desarrollaron una reacción en cascada de acoplamiento radical intermolecular entre éter de alenilo 2-yodofenilo y sustratos de ketimina, que conducen a productos de benzofurano . Estos compuestos tienen aplicaciones en síntesis orgánica y ciencia de materiales.
Mecanismo De Acción
Target of Action
The primary target of Allyl (2-iodophenyl) ether is the formation of dihydrobenzofuran derivatives . This compound interacts with tributylmanganate to initiate a radical cyclization process .
Mode of Action
Allyl (2-iodophenyl) ether undergoes a radical cyclization process when treated with tributylmanganate . This process involves the formation of a radical by treatment of iodophenol or iodoaniline derivatives with tributylmanganate (II), followed by radical cyclization, and recombination of radical and manganese species giving alkylmanganese (II) compound .
Biochemical Pathways
The radical cyclization process initiated by Allyl (2-iodophenyl) ether affects the formation of dihydrobenzofuran derivatives . This process also leads to the production of indoline derivatives starting from 2-iodoaniline compounds .
Pharmacokinetics
Its interaction with tributylmanganate suggests that it may have good reactivity and potential bioavailability .
Result of Action
The result of the action of Allyl (2-iodophenyl) ether is the production of dihydrobenzofuran derivatives and indoline derivatives . These compounds are produced in good yield, indicating the efficiency of the radical cyclization process .
Action Environment
The action of Allyl (2-iodophenyl) ether is influenced by the presence of tributylmanganate, which acts as a catalyst in the radical cyclization process . The reaction can proceed in the presence of a catalytic amount of manganese (II) chloride under atmospheric oxygen .
Safety and Hazards
Direcciones Futuras
The first iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes was achieved . This reaction tolerates a wide range of functionalities and was found to be applicable to the oxidative transformation of allylic acetates . This represents a promising direction for future research and applications of allyl ethers.
Propiedades
IUPAC Name |
1-iodo-2-prop-2-enoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOKENAONNPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2595912.png)
![N-(3-chlorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2595914.png)
amine](/img/structure/B2595915.png)


![8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2595920.png)
![2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2595922.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2595923.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)
